molecular formula C26H24N2O6S B489145 Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518321-20-5

Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489145
CAS No.: 518321-20-5
M. Wt: 492.5g/mol
InChI Key: VVVFCKKEEWIOIX-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a sulfonyl group, and an isonicotinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the sulfonyl and isonicotinoyl groups through a series of coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and sulfonyl-containing compounds. Similar compounds include:

    Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.

    Sulfonyl-containing compounds: These compounds contain sulfonyl groups but may have different core structures and additional functional groups.

Biological Activity

Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential for various biological activities. This article explores its structural characteristics, biological properties, and potential applications in medicinal chemistry.

Structural Characteristics

The compound has a molecular formula of C26H24N2O6S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features:

  • Benzofuran Core : Known for diverse biological activities.
  • Isonicotinoyl Moiety : Often associated with antimicrobial and antitumor activities.
  • Sulfone Group : Implicated in various pharmacological properties.

The unique combination of these functional groups suggests a multifaceted approach to biological activity.

Biological Activities

Research indicates that compounds similar to Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with sulfonamide groups are often effective against bacterial infections.
  • Antitumor Activity : The benzofuran scaffold has been linked to anticancer properties in several studies.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound. The presence of specific substituents can significantly influence its pharmacological profile.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateSimilar benzofuran coreAntitumorDifferent methyl substitution pattern
Ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateContains ethoxy groupAntimicrobialEthoxy vs. methyl substitution
Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateFluorine substitutionAntiviralFluorine enhances lipophilicity

Case Studies and Research Findings

  • Antitumor Studies : A study involving benzofuran derivatives demonstrated that structural modifications could enhance cytotoxicity against various cancer cell lines. Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate may exhibit similar effects due to its structural characteristics.
  • Antimicrobial Efficacy : Research on sulfonamide-containing compounds has shown promising results against gram-positive and gram-negative bacteria. The sulfone group in this compound may contribute to its potential antimicrobial activity.
  • Inflammation Modulation : Compounds with isonicotinoyl moieties have been studied for their ability to modulate inflammatory responses. This suggests that Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate could be effective in treating inflammatory conditions.

Properties

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-5-33-26(30)24-18(4)34-22-8-7-20(15-21(22)24)28(25(29)19-10-12-27-13-11-19)35(31,32)23-9-6-16(2)14-17(23)3/h6-15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFCKKEEWIOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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